Fmoc-D-glutamine

Catalog No.
S760083
CAS No.
112898-00-7
M.F
C20H20N2O5
M. Wt
368,4 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-glutamine

CAS Number

112898-00-7

Product Name

Fmoc-D-glutamine

IUPAC Name

(2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid

Molecular Formula

C20H20N2O5

Molecular Weight

368,4 g/mole

InChI

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m1/s1

InChI Key

IZKGGDFLLNVXNZ-QGZVFWFLSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O

Synonyms

Fmoc-D-glutamine;Fmoc-D-Gln-OH;112898-00-7;fmoc-d-gln;n-a-fmoc-d-glutamine;n-alpha-(9-fluorenylmethyloxycarbonyl)-d-glutamine;AmbotzFAA1483;47459_ALDRICH;SCHEMBL800090;N-ALPHA-FMOC-D-GLUTAMINE;47459_FLUKA;CTK8B7774;MolPort-000-156-122;ZINC1576237;ANW-58533;AB02474;AM81763;AC-17096;AJ-27304;AK-81183;KB-52040;RT-022488;FT-0697046;ST24047256;A802693

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)O

Peptide Synthesis

Fmoc-D-glutamine is a crucial building block for the construction of peptides and proteins containing D-glutamine, the non-natural form of the amino acid glutamine. This is achieved through a technique called solid-phase peptide synthesis (SPPS) .

SPPS involves the sequential addition of amino acid building blocks, like Fmoc-D-glutamine, to a growing peptide chain anchored on a solid support. Fmoc, the protecting group attached to the N-terminus (amino group) of the molecule, ensures the selective coupling of D-glutamine to the desired amino acid during each cycle of the synthesis process .

Protein Engineering

Fmoc-D-glutamine is valuable for the engineering of proteins with specific properties. By incorporating D-glutamine into a protein sequence, researchers can:

  • Modify protein stability and folding: D-amino acids, including D-glutamine, can influence protein stability and folding patterns, potentially leading to the development of more stable or functional proteins .
  • Investigate protein-protein interactions: Replacing L-glutamine with D-glutamine in specific protein regions can help researchers understand how proteins interact with each other by disrupting or altering these interactions .

Production of D-peptides

Fmoc-D-glutamine serves as a starting material for the synthesis of D-peptides, which are chains of D-amino acids. D-peptides often exhibit unique biological properties compared to their L-enantiomers (mirror images) and are of interest in various research areas, including:

  • Development of therapeutic agents: D-peptides can be more resistant to enzymatic degradation and potentially serve as novel drug candidates .
  • Study of protein function: D-peptides can be used as tools to study the function of natural L-peptides by acting as competitive inhibitors or binding partners .

N-fluorenylmethoxycarbonyl-D-glutamine, commonly referred to as Fmoc-D-glutamine, is a derivative of the amino acid D-glutamine that features a fluorenylmethoxycarbonyl protective group. This compound is widely utilized in peptide synthesis due to its stability and ease of deprotection under mild conditions. The Fmoc group provides significant advantages in solid-phase peptide synthesis, allowing for efficient coupling reactions while minimizing side reactions.

The chemical structure of Fmoc-D-glutamine can be represented as follows:

  • Chemical Formula: C₃₉H₃₄N₂O₅
  • Molecular Weight: Approximately 610.25 g/mol
  • CAS Registry Number: 132327-80-1

Fmoc-D-glutamine is characterized by its solubility in organic solvents, making it suitable for various synthetic applications, particularly in the formation of peptide libraries and complex peptides .

  • Dust inhalation: Avoid inhaling dust particles as it might irritate the respiratory system.
  • Skin and eye contact: Wear gloves and eye protection to prevent contact.
  • Proper disposal: Follow recommended disposal procedures for organic waste.
During peptide synthesis:

  • Coupling Reactions: Fmoc-D-glutamine can react with other amino acids through standard coupling reagents like HATU or DMTMM. These reactions typically yield high conversion rates and are performed in buffered aqueous media to enhance solubility and reactivity .
  • Deprotection: The Fmoc group can be removed using basic conditions, usually involving piperidine or other secondary amines. This deprotection occurs through a base-catalyzed elimination mechanism, leading to the free amino acid .
  • Side Reactions: During coupling, care must be taken to prevent side reactions such as dehydration of the amide side chain, which can occur with certain coupling reagents .

The synthesis of Fmoc-D-glutamine typically involves several steps:

  • Starting Materials: The process begins with D-L-glutamic acid, which is reacted with carbobenzoxy chloride to form N-carbobenzoxy-D-glutamic acid.
  • Protection: The amino group is protected using a trityl group (Trt) to yield N-trityl-D-glutamine.
  • Fmoc Protection: Finally, the Fmoc group is introduced using Fmoc-chloroformate or Fmoc-succinimidyl carbonate to produce Fmoc-D-glutamine .

This multi-step synthesis allows for the efficient production of high-purity Fmoc-D-glutamine suitable for peptide synthesis.

Fmoc-D-glutamine is predominantly used in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides and proteins in research and pharmaceutical applications.
  • Chemical Libraries: Fmoc-D-glutamine is utilized in the construction of DNA-encoded chemical libraries for drug discovery.
  • Bioconjugation: It is employed in bioconjugation strategies to create targeted therapeutics or diagnostics.

Studies involving Fmoc-D-glutamine often focus on its interactions during peptide synthesis and its role in stabilizing peptide structures. Research has indicated that incorporating Fmoc-D-glutamine into peptides can influence their folding and stability, which is critical for developing biologically active compounds .

Fmoc-D-glutamine shares structural similarities with other amino acid derivatives that utilize protective groups for peptide synthesis. Below is a comparison highlighting its uniqueness:

CompoundProtective GroupSolubilityUse Case
Fmoc-L-alanineFluorenylmethoxycarbonylHighGeneral peptide synthesis
Boc-L-aspartic acidtert-ButyloxycarbonylModeratePeptide synthesis
Z-L-lysineCarbobenzoxyModeratePeptide synthesis
Trt-L-serineTritylModerateSensitive coupling reactions
Fmoc-D-asparagineFluorenylmethoxycarbonylHighPeptide synthesis

Fmoc-D-glutamine stands out due to its excellent solubility properties compared to other derivatives like Boc or Z-protected amino acids, making it particularly advantageous for complex peptide syntheses where solubility can be a limiting factor . Additionally, its ability to prevent side reactions during activation further enhances its utility in peptide chemistry.

Molecular Composition and Formula

Fluorenylmethoxycarbonyl-D-glutamine represents a protected amino acid derivative with the molecular formula C₂₀H₂₀N₂O₅ and a molecular weight of 368.38 daltons [1] [2] [6]. The compound is systematically named as N-alpha-fluorenylmethoxycarbonyl-D-glutamine and carries the Chemical Abstracts Service registry number 112898-00-7 [1] [8]. The empirical formula follows the Hill notation convention, indicating the presence of twenty carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and five oxygen atoms within the molecular structure [1].

The compound exists as a white to off-white crystalline powder under standard conditions [6] [8]. The molecular structure incorporates the fluorenylmethoxycarbonyl protecting group, which serves as a temporary amine protection strategy in synthetic chemistry applications [3]. The glutamine moiety retains its characteristic amide side chain functionality while the amino terminus is protected by the fluorenylmethoxycarbonyl group [2] [3].

Table 1: Molecular Composition Data

ParameterValueReference
Molecular FormulaC₂₀H₂₀N₂O₅ [1]
Molecular Weight368.38 g/mol [1] [2]
Chemical Abstracts Service Number112898-00-7 [1] [8]
MDL NumberMFCD00062959 [1]
Physical StateWhite to off-white powder [6] [8]

Structural Characteristics

The molecular architecture of fluorenylmethoxycarbonyl-D-glutamine consists of three primary structural components: the fluorenylmethoxycarbonyl protecting group, the D-glutamine amino acid backbone, and the terminal carboxylic acid functionality [3] [18]. The fluorenylmethoxycarbonyl moiety contains a planar tricyclic fluorene system that exhibits minimal deviation from planarity with a root mean square deviation of approximately 0.03 Ångströms [29]. This structural rigidity contributes to the compound's stability and spectroscopic properties [18] [29].

The fluorene core system consists of two benzene rings fused to a central cyclopentadiene ring, creating an extended aromatic framework [18]. The methoxycarbonyl linker connects this aromatic system to the amino acid backbone through a carbamate bond formation [18]. The carbamate nitrogen-carbon bond length measures approximately 1.36 Ångströms, which is consistent with resonance stabilization between the amide and carbonyl groups [29].

The D-glutamine component maintains the characteristic amino acid structure with an alpha carbon bearing the amino group (protected), carboxyl group, hydrogen atom, and the glutamine-specific side chain [10] [25]. The side chain consists of a three-carbon aliphatic chain terminating in a primary amide group, providing hydrogen bonding capabilities [3] [10]. The structural formula can be represented by the Simplified Molecular Input Line Entry System notation: NC(=O)CCC@@HC(O)=O [1].

The International Chemical Identifier for the compound is 1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m1/s1 [1] [8]. This notation provides unambiguous structural identification and enables computational analysis of the molecular geometry.

Stereochemistry and D-Configuration Significance

The stereochemical properties of fluorenylmethoxycarbonyl-D-glutamine are fundamentally determined by the absolute configuration at the alpha carbon center [25] [27]. The compound possesses the D-configuration, which represents the non-natural enantiomer of glutamine commonly found in biological systems [10] [25]. The D-configuration is assigned based on the spatial arrangement of the four different substituents around the chiral alpha carbon according to the established glyceraldehyde reference system [25] [31].

In the D-configuration, when viewing the molecule along the hydrogen-carbon bond toward the alpha carbon, the three functional groups (amino, carboxyl, and side chain) do not follow the clockwise "CORN" arrangement characteristic of L-amino acids [25]. Instead, the D-enantiomer displays the opposite spatial arrangement, resulting in distinct physical and chemical properties compared to its L-counterpart [25] [27].

The chirality of the alpha carbon creates an asymmetric center that gives rise to optical activity [10] [25]. D-glutamine exhibits a specific optical rotation of approximately -32 degrees when measured at the sodium D-line (589 nanometers) with a concentration of 10 grams per 100 milliliters in normal hydrochloric acid [21]. This negative optical rotation indicates levorotatory behavior, meaning the compound rotates plane-polarized light in a counterclockwise direction [25].

Table 2: Stereochemical Properties

PropertyValueConditionsReference
Absolute ConfigurationD- [10] [25]
Optical Rotation-32°c=10, N HCl, 589nm [21]
Enantiomeric Purity≥99.5%- [8] [13]
Chiral Centers1Alpha carbon [25]

The D-configuration significance extends beyond stereochemical classification to functional implications in biological and synthetic contexts [27] [28]. While L-amino acids predominate in natural protein synthesis, D-amino acids, including D-glutamine, play specialized roles in bacterial cell wall peptidoglycan formation and certain peptide antibiotic structures [28] [31]. The D-configuration imparts resistance to many proteolytic enzymes that exhibit stereoselectivity for L-amino acid substrates [27] [28].

Physical Properties

The physical properties of fluorenylmethoxycarbonyl-D-glutamine reflect both the characteristics of the fluorenylmethoxycarbonyl protecting group and the D-glutamine amino acid component [1] [3]. The compound exhibits a melting point range that varies depending on the specific analysis conditions and purity, with reported values between 218-226 degrees Celsius for related fluorenylmethoxycarbonyl-glutamine derivatives [23]. The melting point decomposition indicates thermal instability at elevated temperatures, which is characteristic of amino acid derivatives bearing thermally labile protecting groups [23].

The compound demonstrates limited aqueous solubility, which is typical for fluorenylmethoxycarbonyl-protected amino acids [20]. Enhanced solubility is observed in organic solvents such as dimethylformamide, dimethyl sulfoxide, dichloromethane, and acetone [20]. The polar organic solvents facilitate dissolution through hydrogen bonding interactions with the amide functionalities and dipole-dipole interactions with the aromatic fluorene system [20].

Density measurements for related fluorenylmethoxycarbonyl-glutamine derivatives indicate values around 1.256 ± 0.06 grams per cubic centimeter under standard conditions [20]. The compound exhibits hygroscopic properties and requires storage under moisture-controlled conditions to prevent hydrolytic degradation of the protecting group [20]. Recommended storage temperatures range from 2-8 degrees Celsius to maintain chemical stability over extended periods [1] [6] [8].

Table 3: Physical Properties Summary

PropertyValueUnitsReference
Molecular Weight368.38g/mol [1] [2]
Physical StateCrystalline powder- [6] [8]
ColorWhite to off-white- [6] [8]
Melting Point218-226°C [23]
Density1.256 ± 0.06g/cm³ [20]
Solubility (Water)Limited- [20]
Solubility (Organic)GoodDMF, DMSO, DCM [20]
Storage Temperature2-8°C [1] [6]

The optical activity properties stem from the chiral D-configuration, with specific rotation measurements providing quantitative assessment of enantiomeric purity [21] [33]. For fluorenylmethoxycarbonyl-protected D-glutamine derivatives, optical rotation values of [α]²²/D +13.4° have been reported when measured at a concentration of 1% in dimethylformamide [33]. These measurements serve as quality control parameters for determining the stereochemical integrity of the compound during synthesis and storage [35].

Spectroscopic Characteristics

The spectroscopic properties of fluorenylmethoxycarbonyl-D-glutamine provide comprehensive structural identification and purity assessment capabilities [16] [17]. Ultraviolet-visible spectroscopy reveals characteristic absorption features primarily attributed to the fluorenylmethoxycarbonyl chromophore [18] [30] [32]. The compound exhibits strong absorption at 301.0 nanometers with a molar absorption coefficient of 8021 liters per mole per centimeter, which corresponds to the first electronic transition of the fluorene system [32]. An additional absorption maximum occurs at 289.8 nanometers with a molar absorption coefficient of 6089 liters per mole per centimeter [32].

These ultraviolet absorption characteristics enable quantitative analysis through Beer-Lambert law applications for concentration determination and purity assessment [30] [32]. The strong absorption at 301-302 nanometers has been utilized for monitoring fluorenylmethoxycarbonyl deprotection reactions, as the removal of the protecting group results in the formation of dibenzofulvene, which can be tracked spectroscopically [18] [30].

Infrared spectroscopy provides detailed information about the functional group composition and molecular vibrations [16] [17]. The spectrum displays characteristic carbonyl stretching frequencies for both the carbamate protecting group and the terminal carboxylic acid functionality [16]. Amide stretching vibrations from the glutamine side chain appear in the expected regions, while the aromatic carbon-hydrogen stretching modes from the fluorene system contribute to the fingerprint region [16] [17].

Table 4: Spectroscopic Data

TechniqueParameterValueUnitsReference
UV-Visλmax301.0nm [32]
UV-Visε (301 nm)8021L mol⁻¹ cm⁻¹ [32]
UV-Visλmax289.8nm [32]
UV-Visε (289.8 nm)6089L mol⁻¹ cm⁻¹ [32]
UV-VisDetection wavelength302nm [30]

Nuclear magnetic resonance spectroscopy provides the most detailed structural characterization information [15]. Proton nuclear magnetic resonance spectra exhibit resonances characteristic of the fluorene aromatic protons in the 7-8 parts per million region, while the amino acid backbone protons appear in their expected chemical shift ranges [15]. The glutamine side chain methylene protons display characteristic coupling patterns that confirm the structural integrity of the amino acid component [15].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of the molecule [15]. The fluorene aromatic carbons appear in the 120-150 parts per million region, while the carbonyl carbons from both the protecting group and the amino acid components are observed in the 170-180 parts per million range [15]. The aliphatic carbons from the glutamine side chain and the alpha carbon exhibit chemical shifts consistent with their chemical environments [15].

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information [22] [24]. Under atmospheric pressure chemical ionization conditions, the compound exhibits characteristic fragmentation patterns including loss of water, carbon monoxide, and ammonia from the molecular ion [22]. These fragmentation patterns are consistent with known amino acid derivative behavior and provide additional structural confirmation [22] [24].

The theoretical foundation for amino acid protection in peptide synthesis emerges from the fundamental challenges inherent in the construction of polyfunctional molecules containing multiple reactive sites [1] [2]. Amino acids possess both nucleophilic amino groups and electrophilic carboxyl groups, creating a complex reactivity profile that necessitates careful control during synthetic manipulations [3].

The primary theoretical principle underlying amino acid protection is the concept of selective reactivity modulation [1]. Amino groups exhibit strong nucleophilicity due to the lone pair of electrons on nitrogen, making them susceptible to reactions with a wide variety of reagents, particularly oxidizing agents, alkylating reagents, and carbonyl compounds [1]. This inherent reactivity poses significant challenges in multi-step synthesis, where selective transformation of specific functional groups is required while leaving others intact.

Statistical considerations provide another crucial theoretical basis for protection strategies [4] [3]. When attempting to synthesize even simple dipeptides from two amino acids without protection, statistical mixing results in multiple undesired products. For example, the reaction between alanine and glycine would generate four different dipeptides: Ala-Ala, Gly-Gly, Ala-Gly, and Gly-Ala [4] [3]. In tripeptide synthesis, this number rises to eight possible products, demonstrating the exponential increase in complexity without selective protection.

The electronic basis for protection involves the temporary conversion of reactive nucleophilic nitrogen centers into less reactive derivatives through electron delocalization [5]. Protection groups function by engaging the lone pair of electrons on nitrogen in resonance delocalization, thereby stabilizing the electron pair and reducing its basicity to negligible levels [5]. This electronic stabilization prevents unwanted nucleophilic attacks while maintaining the structural integrity of the amino acid backbone.

Thermodynamic and kinetic principles also govern protection strategies [6]. Ideal protecting groups must be quantitatively introduced and removed under mild conditions, requiring reactions that are both thermodynamically favorable and kinetically accessible [6]. The protection and deprotection reactions must exhibit high selectivity and yield, as each additional step in a multi-step synthesis impacts the overall efficiency of the process.

The theoretical framework extends to orthogonality principles [2] [7], where protecting groups are designed to be removable under mutually exclusive conditions. This concept enables the selective manipulation of specific functional groups in the presence of others, allowing for precise control over molecular structure during complex peptide assembly [2]. The theoretical foundation requires that orthogonal protecting groups exhibit differential stability profiles under various reaction conditions, ensuring that one protecting group can be selectively removed without affecting others.

Theoretical PrincipleDescriptionImpact on Synthesis
Selective Reactivity ModulationTemporary conversion of nucleophilic amino groups to less reactive derivativesPrevents unwanted side reactions during coupling
Statistical ControlElimination of random coupling products through selective protectionEnsures formation of desired peptide sequence
Electronic StabilizationResonance delocalization of nitrogen lone pairsReduces basicity and nucleophilicity
Thermodynamic FavorabilityHigh-yield protection and deprotection reactionsMaintains overall synthetic efficiency
OrthogonalityMutually exclusive deprotection conditionsEnables complex multi-step synthesis

Fmoc Protection Mechanism

The fluorenylmethoxycarbonyl protection mechanism operates through a sophisticated two-step process that exemplifies the principles of base-labile carbamate chemistry [8] [9] [10]. The mechanism begins with the formation of the Fmoc-amino acid derivative, typically achieved through the reaction of the free amino acid with fluorenylmethoxycarbonyl chloride or related activated derivatives under Schotten-Baumann conditions [8] [11].

Protection Phase: The installation of the Fmoc group proceeds via nucleophilic substitution of the amino group on the activated Fmoc reagent [11] [10]. The most common reagents for Fmoc introduction include fluorenylmethoxycarbonyl chloride and 9-fluorenylmethylsuccinimidyl carbonate [8] [11]. The fluorenyl group's bulky, aromatic nature provides both steric hindrance and electronic effects that stabilize the resulting carbamate linkage under acidic and neutral conditions [8].

Deprotection Mechanism: The Fmoc deprotection mechanism represents a carefully orchestrated sequence of chemical transformations [10] [12]. The process initiates when a base, typically piperidine, abstracts the acidic proton at the carbon-9 position of the fluorenyl ring [12]. This proton abstraction triggers a beta-elimination cascade that results in the simultaneous formation of dibenzofulvene, carbon dioxide, and the free amino acid [10] [12].

The mechanistic sequence proceeds as follows [10]:

  • Base Attack: Piperidine attacks the acidic C-9 proton of the fluorenyl group, forming a carbanion intermediate
  • Beta-Elimination: The carbanion undergoes beta-elimination, cleaving the carbamate bond and forming dibenzofulvene
  • Carbamate Decomposition: The resulting carbamate anion spontaneously decarboxylates, releasing carbon dioxide
  • Product Formation: The free amino acid is regenerated, while dibenzofulvene is trapped by piperidine

The dibenzofulvene byproduct plays a crucial role in the mechanism's efficiency [9] [13]. Piperidine forms a stable adduct with dibenzofulvene, preventing the highly reactive alkene from participating in side reactions with the substrate or other components of the reaction mixture [10]. This scavenging effect drives the deprotection reaction to completion and minimizes unwanted side products.

UV Spectroscopic Monitoring: The Fmoc group's intrinsic fluorescence properties enable real-time monitoring of the deprotection process [8] [10]. The fluorenyl chromophore exhibits strong UV absorption, and the formation of the dibenzofulvene-piperidine adduct can be tracked spectrophotometrically, providing valuable feedback for reaction optimization [8].

Alternative Deprotection Reagents: While piperidine remains the standard base for Fmoc removal, alternative reagents have been developed to address specific synthetic challenges [9] [14]. These include 4-methylpiperidine, piperazine, and combinations with stronger bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) [9] [14]. Each alternative offers distinct advantages in terms of reaction kinetics, side reaction suppression, or reagent handling considerations.

Mechanism StepChemical TransformationKey Features
Base AttackPiperidine abstracts C-9 protonForms carbanion intermediate
Beta-EliminationCarbamate bond cleavageGenerates dibenzofulvene and carbamate anion
DecarboxylationCO₂ eliminationRegenerates free amino group
Byproduct ScavengingDibenzofulvene-piperidine adduct formationPrevents side reactions
UV MonitoringSpectroscopic trackingEnables reaction optimization

Comparative Analysis with Alternative Protecting Groups

The comparative evaluation of Fmoc against other major amino acid protecting groups reveals distinct advantages and limitations that influence their selection in specific synthetic contexts [15] [16]. The three most prominent protecting groups in peptide synthesis—Fmoc, Boc, and Cbz—each operate through fundamentally different deprotection mechanisms, leading to complementary applications [17] [18].

Fmoc versus Boc Strategy: The Fmoc strategy employs base-labile deprotection conditions, typically using piperidine in dimethylformamide, which contrasts sharply with the acid-labile Boc strategy that requires trifluoroacetic acid for deprotection [15] [16]. This fundamental difference in deprotection conditions forms the basis for the superior orthogonality of Fmoc chemistry [15]. Boc chemistry requires harsher deprotection conditions that can lead to peptide degradation or incomplete protecting group removal [16]. However, Boc-protected peptides generally exhibit higher solubility than their Fmoc counterparts due to the formation of more soluble trifluoroacetate salts compared to piperidine salts [15].

Safety and Equipment Considerations: Fmoc chemistry offers significant safety advantages over Boc methodology [15]. Boc-based solid-phase peptide synthesis requires specialized equipment to handle anhydrous hydrogen fluoride for final cleavage and deprotection, presenting substantial safety hazards [15]. In contrast, Fmoc synthesis uses trifluoroacetic acid for final cleavage, eliminating the need for specialized HF-handling equipment [15].

Aggregation and Secondary Structure: Fmoc chemistry faces greater challenges with peptide aggregation during synthesis [15]. The removal of Boc groups with acid yields positively charged alpha-amino groups, whose steric hindrance limits secondary structure formation on the resin [15]. Conversely, Fmoc deprotection produces neutral alpha-amino groups that are more prone to hydrogen bonding and beta-sheet formation, potentially complicating synthesis of longer or more hydrophobic peptides [15].

Cbz Protecting Group Characteristics: Benzyloxycarbonyl chemistry represents the historical foundation of peptide synthesis, introduced by Bergmann and Zervas [19]. Cbz groups exhibit excellent stability toward acids and bases but require specialized removal conditions including catalytic hydrogenation or strong acids like HBr [17] [20]. While Cbz offers broad stability, its deprotection methods can be incompatible with sulfur-containing amino acids due to catalyst poisoning effects [17].

Economic and Practical Considerations: Boc chemistry generally employs less expensive reagents compared to Fmoc methodology [15]. However, this cost advantage is often offset by the increased complexity of handling and safety requirements associated with HF cleavage [15]. Fmoc synthesis enables automated peptide synthesis with standardized protocols, significantly reducing labor costs and improving reproducibility [15].

Orthogonality Assessment: The Fmoc/tBu combination represents a truly orthogonal protecting group strategy, where alpha-amino deprotection occurs under basic conditions while side-chain deprotection and resin cleavage employ acidic conditions [18] [15]. This orthogonality contrasts with the Boc/Bzl combination, which is considered quasi-orthogonal because both protecting groups are acid-labile, although Boc can be selectively removed under milder acidic conditions [18].

Synthesis Time and Efficiency: Fmoc synthesis cycles typically require 20-60 minutes per amino acid, compared to approximately 20 minutes for Boc chemistry [15]. However, the superior orthogonality and automation capabilities of Fmoc chemistry often result in higher overall efficiency for complex peptide synthesis [15].

Protecting GroupDeprotection MethodAdvantagesLimitationsOptimal Applications
FmocBase (piperidine)Mild conditions, UV monitoring, true orthogonalityAggregation issues, higher costModern automated SPPS, complex peptides
BocAcid (TFA/HF)Cost-effective, reduced aggregationHarsh conditions, safety concernsShort peptides, specialized applications
CbzHydrogenation/HBrExcellent stabilityCatalyst poisoning, specialized conditionsHistorical significance, specific syntheses

Orthogonality in Protection Strategies

Orthogonal protection strategies represent the cornerstone of modern peptide synthesis, enabling the selective manipulation of multiple protecting groups through mutually exclusive deprotection conditions [18] [21] [22]. The concept of orthogonality, originally coined by Barany and Merrifield in 1977, describes protecting groups that can be removed in any order without affecting other protected functionalities in the molecule [18] [22].

Definition and Theoretical Framework: True orthogonality requires that protecting groups be removable through completely different chemical mechanisms [18] [23]. This principle allows chemists to selectively expose specific functional groups while maintaining protection of others, enabling precise control over synthetic transformations [23] [24]. The Fmoc/tBu combination exemplifies true orthogonality, where Fmoc removal employs basic conditions while tBu groups are cleaved under acidic conditions [18] [25].

Multi-Dimensional Orthogonality: Advanced synthetic applications often require protection strategies that extend beyond simple two-dimensional orthogonality [26] [27]. Complex peptide synthesis may employ three, four, or even five orthogonal protecting groups, each removable under distinct conditions [26]. Examples include combinations such as Fmoc/tBu/Allyl, where the allyl groups can be removed through palladium-catalyzed processes, providing a third dimension of orthogonality [18] [26].

Fmoc-Based Orthogonal Systems: The Fmoc protecting group serves as the foundation for numerous orthogonal protection schemes [25] [28]. In solid-phase peptide synthesis, Fmoc typically protects the alpha-amino group and is removed under basic conditions, while side-chain protecting groups are selected based on their orthogonality to these conditions [25]. Common side-chain protecting groups in Fmoc chemistry include tert-butyl esters for aspartic and glutamic acid, trityl groups for cysteine, and various other acid-labile groups [25].

Quasi-Orthogonal Strategies: Some protecting group combinations are termed quasi-orthogonal because, while both groups may be sensitive to the same general class of reagents, they exhibit differential sensitivity that allows selective removal [18]. The Boc/Bzl combination represents quasi-orthogonality, as both are acid-labile, but Boc can be selectively removed under milder acidic conditions than required for benzyl groups [18].

Temporal Orthogonality: Beyond chemical orthogonality, temporal considerations play crucial roles in protection strategy design [29] [28]. The sequence of protection and deprotection steps must be carefully planned to ensure that each transformation occurs at the appropriate stage of synthesis without interfering with subsequent reactions [29]. This temporal aspect is particularly important in the synthesis of cyclic peptides or complex branched structures [28].

Applications in Complex Molecule Synthesis: Orthogonal protection strategies have enabled the synthesis of increasingly complex molecular architectures [27] [22]. Applications extend beyond peptide synthesis to include oligosaccharides, nucleic acids, and other polyfunctional biomolecules [27] [22]. The systematic application of orthogonal protecting groups has been instrumental in advancing combinatorial chemistry and the preparation of molecular libraries [28].

Limitations and Challenges: Despite their versatility, orthogonal protection strategies face several limitations [26] [30]. The addition of multiple protecting groups increases molecular complexity and can introduce stereochemical complications [26]. Additionally, the requirement for multiple protection and deprotection steps can reduce overall synthetic efficiency if not carefully optimized [30]. Cross-reactivity between supposedly orthogonal systems can occur under certain conditions, particularly in complex molecular environments [30].

Future Directions: The evolution of orthogonal protection continues with the development of new protecting groups and deprotection methodologies [27] [22]. Recent advances include photolabile protecting groups that enable temporal and spatial control of deprotection, and enzyme-cleavable groups that offer bioorthogonal deprotection under physiological conditions [31] [27].

Orthogonality TypeMechanismExamplesApplications
Chemical OrthogonalityDifferent reaction mechanismsFmoc (base) / tBu (acid)Standard SPPS
Multi-dimensionalThree or more distinct mechanismsFmoc/tBu/Allyl/DdeComplex peptide synthesis
Temporal OrthogonalitySequential selective deprotectionOn-resin modificationsCyclic peptides, conjugates
BioorthogonalityPhysiologically compatibleEnzyme-cleavable groupsIn vivo applications

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Dates

Last modified: 08-15-2023

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